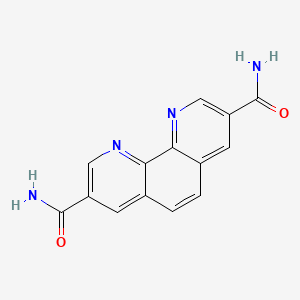
1,10-Phenanthroline-3,8-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Phenanthroline-3,8-dicarboxamide is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is known for its ability to form strong complexes with metal ions, making it a valuable ligand in coordination chemistry. The presence of carboxamide groups at the 3 and 8 positions enhances its chelating properties, allowing it to form stable complexes with various metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline-3,8-dicarboxamide can be synthesized through a multi-step process. One common method involves the reaction of 1,10-phenanthroline with phosgene to form 1,10-phenanthroline-3,8-dicarbonyl chloride. This intermediate is then reacted with ammonia or primary amines to yield the desired dicarboxamide derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reactions. The process typically requires careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,10-Phenanthroline-3,8-dicarboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide groups to amines.
Substitution: The compound can participate in substitution reactions, where the carboxamide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically require nucleophiles and appropriate catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Applications De Recherche Scientifique
1,10-Phenanthroline-3,8-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Medicine: Research explores its potential in drug development, particularly in designing metal-based drugs.
Mécanisme D'action
The mechanism of action of 1,10-phenanthroline-3,8-dicarboxamide primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination bonds, which can alter the metal ion’s reactivity and properties. This chelation process is crucial in various applications, such as catalysis and metal ion extraction .
Comparaison Avec Des Composés Similaires
1,10-Phenanthroline-2,9-dicarboxamide: Similar in structure but with carboxamide groups at the 2 and 9 positions.
4,7-Substituted 1,10-phenanthroline-2,9-dicarboxamides: These compounds have substituents at the 4 and 7 positions, affecting their photophysical properties and coordination behavior.
Uniqueness: 1,10-Phenanthroline-3,8-dicarboxamide is unique due to its specific positioning of carboxamide groups, which enhances its chelating ability and stability of the formed metal complexes. This makes it particularly useful in applications requiring strong and selective metal ion binding .
Propriétés
Formule moléculaire |
C14H10N4O2 |
|---|---|
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
1,10-phenanthroline-3,8-dicarboxamide |
InChI |
InChI=1S/C14H10N4O2/c15-13(19)9-3-7-1-2-8-4-10(14(16)20)6-18-12(8)11(7)17-5-9/h1-6H,(H2,15,19)(H2,16,20) |
Clé InChI |
RBIOYSIHPNVCFV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=CN=C2C3=NC=C(C=C31)C(=O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




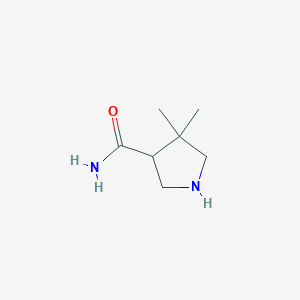
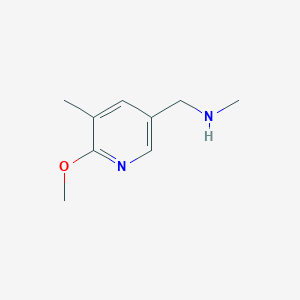
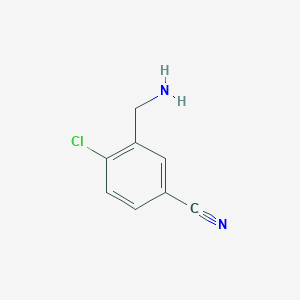
![6-Phenyl-5-thia-4-azaspiro[2.5]octane 5,5-dioxide](/img/structure/B12959296.png)
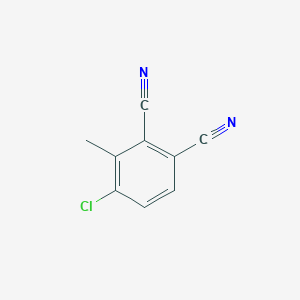
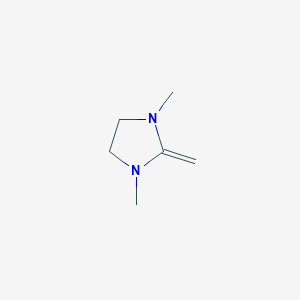
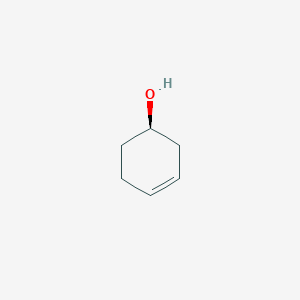
![5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12959331.png)
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12959334.png)
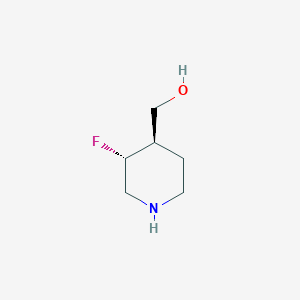

![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B12959347.png)
